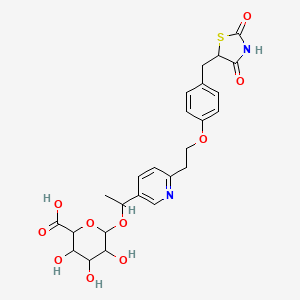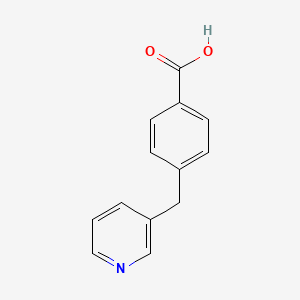
Fenirofibrate Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A mixture of diastereomers refers to a combination of stereoisomers that are not related as mirror images. Unlike enantiomers, which are non-superimposable mirror images, diastereomers have different physical properties and are not mirror images of each other. These compounds are significant in various fields, including chemistry, biology, and medicine, due to their unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diastereomers often involves the introduction of chiral centers into molecules. This can be achieved through various synthetic routes, including:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
Asymmetric Synthesis: Employing chiral catalysts or reagents to induce chirality in the product.
Diastereomeric Recrystallization: Converting enantiomeric mixtures into diastereomeric pairs through covalent bond formation with enantiopure resolving agents or by salt formation.
Industrial Production Methods
Industrially, diastereomers can be produced through large-scale asymmetric synthesis or by resolving racemic mixtures. High-performance liquid chromatography (HPLC) on chiral stationary phases is commonly used for the separation and purification of diastereomers .
Chemical Reactions Analysis
Types of Reactions
Diastereomers undergo various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the chiral centers, leading to different diastereomeric products.
Substitution Reactions: Involving the replacement of one functional group with another, often leading to the formation of new diastereomers.
Addition Reactions: Such as bromination or epoxidation, which can produce different stereochemical outcomes depending on the starting material and reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of diastereomers include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific diastereomer and the reaction conditions. For example, the bromination of trans-2-butene produces a meso diastereomer, while the same reaction with cis-2-butene yields a racemic mixture .
Scientific Research Applications
Diastereomers have a wide range of applications in scientific research:
Chemistry: Used in the study of stereochemistry and the development of chiral catalysts.
Biology: Important in the study of enzyme-substrate interactions and the development of pharmaceuticals.
Medicine: Utilized in the design of drugs with specific stereochemical configurations to enhance efficacy and reduce side effects.
Industry: Employed in the production of high-performance materials, such as stereoregular polymers.
Mechanism of Action
The mechanism of action of diastereomers depends on their specific molecular structure and the pathways they interact with. Generally, diastereomers can interact with different molecular targets, such as enzymes or receptors, leading to varied biological effects. The presence of multiple chiral centers allows for diverse interactions and mechanisms .
Comparison with Similar Compounds
Similar Compounds
Diastereomers can be compared with other stereoisomers, such as enantiomers and geometric isomers. Enantiomers are mirror images and have identical physical properties except for their optical activity, while diastereomers have different physical and chemical properties .
Uniqueness
The uniqueness of diastereomers lies in their distinct physical properties, such as melting points, boiling points, and solubilities. These differences make diastereomers valuable in various applications, including drug development and material science .
Conclusion
A mixture of diastereomers is a fascinating and complex topic with significant implications in various scientific fields
Properties
Molecular Formula |
C23H25ClO10 |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30) |
InChI Key |
UJNGWDHZBYRDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)
![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)


![2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B12293378.png)
![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)
![[(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate](/img/structure/B12293406.png)


![sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate](/img/structure/B12293435.png)
![2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester](/img/structure/B12293440.png)

